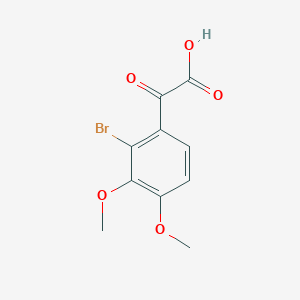
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H11O4Br It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by oxidation and subsequent reactions to introduce the acetic acid moiety. One common method includes:
Bromination: 3,4-Dimethoxybenzaldehyde is dissolved in acetic acid, and bromine is added to the solution. The reaction mixture is stirred until the formation of 2-bromo-3,4-dimethoxybenzaldehyde.
Oxidation: The brominated product is then oxidized using an appropriate oxidizing agent to form 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are readily available, and the reaction steps are streamlined to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-3,4-dimethoxyphenyl)propanal: This compound has a similar structure but differs in the presence of an aldehyde group instead of the acetic acid moiety.
3,4-Dimethoxyphenylacetic acid: Lacks the bromine substitution, which significantly alters its chemical properties and reactivity.
Uniqueness
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9BrO5 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
2-(2-bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H9BrO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
HHIIWKWRUKVZLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


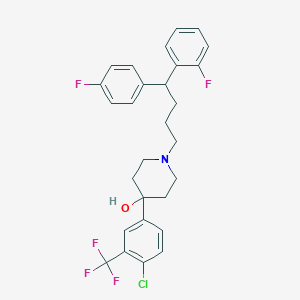
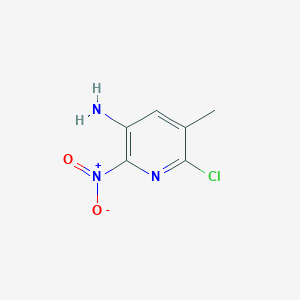
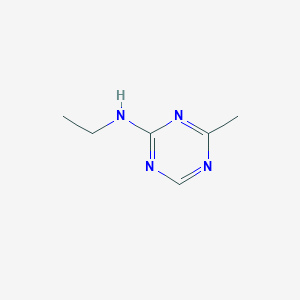
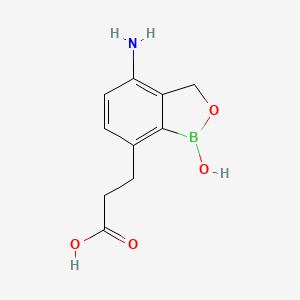
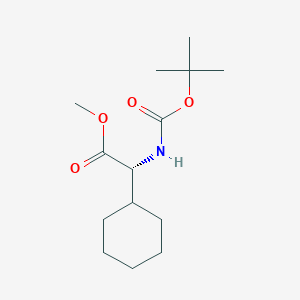
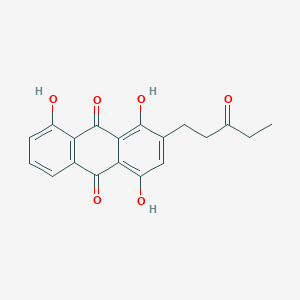


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
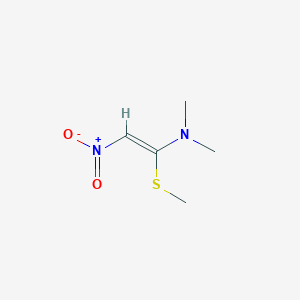
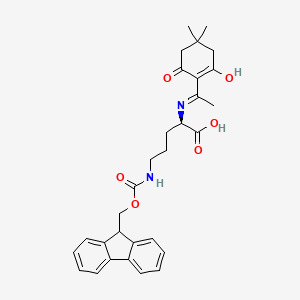


![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
